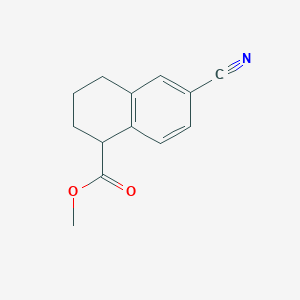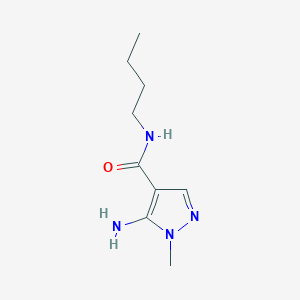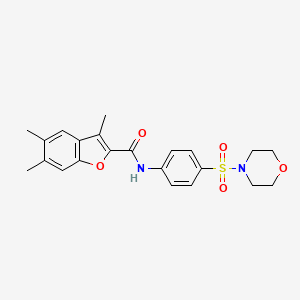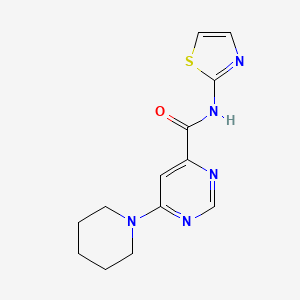
6-(piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has shown potential in cancer treatment. This compound has been extensively studied for its ability to inhibit the expression of BMI-1, a protein that is overexpressed in various types of cancer. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has identified compounds structurally similar to 6-(piperidin-1-yl)-N-(thiazol-2-yl)pyrimidine-4-carboxamide with significant antimicrobial properties. For instance, El-Maghraby et al. (2002) studied thiazolo[3,2-a]pyridines and thiazolo[2',3':1,6]pyrido[2,3-d]pyrimidines, which showed notable antimicrobial activities. This indicates potential application in developing new antimicrobial agents (El-Maghraby et al., 2002).
Tuberculosis Treatment
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized for their efficacy in inhibiting Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showing potential as antituberculosis agents (Jeankumar et al., 2013).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating high inhibitory activity on COX-2 and showing significant analgesic and anti-inflammatory activities. This suggests potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antitumor Activity
Taher et al. (2012) synthesized novel heterodiazole derivatives, including 1,3,4-oxa or thiadiazole[3,2-a]pyrimidine, showing appreciable antitumor activity against various cancer cell lines, suggesting its potential in cancer treatment (Taher et al., 2012).
Vascular Smooth Muscle Cell Function
Compound C, a cell-permeable pyrrazolopyrimidine derivative structurally related to this compound, inhibits vascular smooth muscle cell proliferation and migration. This suggests possible applications in treating and preventing occlusive vascular diseases (Peyton et al., 2011).
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showing significant anti-angiogenic and DNA cleavage activities. This indicates potential in developing anticancer agents (Kambappa et al., 2017).
Fluorescent pH Sensors
4-Piperidine-naphthalimide derivatives, structurally related to this compound, were synthesized by Cui et al. (2004), exhibiting strong fluorescence quench and red shift in acidic conditions. These compounds could serve as novel fluorescent pH sensors for various applications (Cui et al., 2004).
Eigenschaften
IUPAC Name |
6-piperidin-1-yl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-12(17-13-14-4-7-20-13)10-8-11(16-9-15-10)18-5-2-1-3-6-18/h4,7-9H,1-3,5-6H2,(H,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFIUGBTGGCDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)
![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
![3-benzyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)
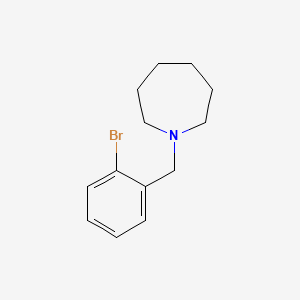
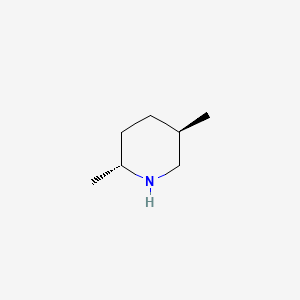
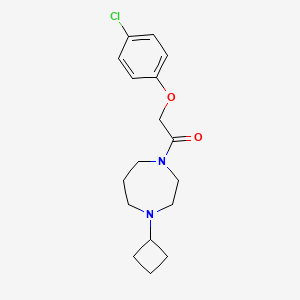
![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)
![2-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2595674.png)
![N-[[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2595678.png)
